

environmental factors affecting the rate of metal corrosion

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An In-depth Technical Guide to Environmental Factors Affecting the Rate of Metal Corrosion

Introduction

Corrosion is a natural electrochemical process that causes the gradual degradation of metals through chemical reactions with their environment.[1] This process transforms pure metals into more chemically stable forms like oxides, hydroxides, or sulfides, leading to significant damage and structural failure.[1] The rate of metal corrosion is not intrinsic to the material alone but is profoundly influenced by a multitude of environmental factors. For researchers, scientists, and professionals in fields where material integrity is paramount, understanding these factors is crucial for predicting material lifespan, developing effective corrosion mitigation strategies, and ensuring the reliability of products and infrastructure.

This technical guide provides a comprehensive overview of the core environmental factors that govern the rate of metal corrosion. It details the mechanisms through which these factors operate, presents quantitative data to illustrate their impact, and outlines standardized experimental protocols for measuring corrosion rates.

Core Environmental Factors

The primary environmental factors that influence the rate of metal corrosion are moisture, temperature, pH, atmospheric pollutants, and microbiological activity. These factors often act synergistically to accelerate the degradation process.[2]

Moisture and Time of Wetness (TOW)

The presence of moisture is the most critical factor in atmospheric corrosion.[3] Corrosion is an electrochemical process that requires an electrolyte, which is provided by a film of water on the metal surface.[4][5] In the absence of moisture, most atmospheric contaminants would have a minimal corrosive effect.[3] The concept of "Time of Wetness" (TOW) is used to quantify the period during which a metallic surface is covered by a film of electrolyte capable of promoting atmospheric corrosion.[6] This condition is generally considered to occur when relative humidity (RH) exceeds a critical level, often cited as 60-80%, and the temperature is above 0°C.[3][6][7]

The critical humidity level can be lowered by the presence of atmospheric pollutants and hygroscopic corrosion products on the metal surface.[3][4] For instance, for iron in a pollutant-free environment, the critical humidity is around 60%.[3]

Table 1: Influence of Relative Humidity (RH) on Atmospheric Corrosion

Metal	Environment	Relative Humidity (RH)	Observed Effect
Iron/Steel	Pollutant-free	> 60%	Accelerated corrosion begins[3]
Various Metals	Polluted Atmosphere	> 75%	Accelerated corrosion rate observed[7]

| Carbon Steel | Industrial Atmosphere | 80-100% | Air pollution becomes the main factor of corrosion[5] |

Temperature

Temperature plays a dual role in influencing corrosion rates. Firstly, as with most chemical reactions, an increase in temperature generally accelerates the rate of corrosion.[1][8] This is due to increased kinetic energy of the reacting particles, leading to more frequent collisions and faster reaction rates.[8] A common rule of thumb suggests that the corrosion activity can double for each 10°C increase in temperature.[3][9] Secondly, temperature changes can promote condensation. As ambient temperature drops, metallic surfaces, due to their heat capacity, may remain warmer than the surrounding air for a period but will eventually cool. If the surface

temperature drops below the dew point of the humid air, condensation will form, creating the necessary electrolyte for corrosion to proceed.[\[3\]](#)[\[7\]](#)

However, in aqueous solutions, the effect of temperature is more complex as it also affects the solubility of corrosive agents like oxygen. While higher temperatures increase reaction kinetics, they decrease the solubility of oxygen in water, which can sometimes lead to a reduction in the corrosion rate at very high temperatures.[\[10\]](#)

Table 2: Effect of Temperature on the Corrosion Rate of Steel

Metal	Medium	Temperature (°C)	Corrosion Rate	Reference
Q235 Steel	Sodium Aluminate Solution	25	Icorr: 9.36 $\mu\text{A}/\text{cm}^2$	[11]
Q235 Steel	Sodium Aluminate Solution	95	Icorr: 96.7 $\mu\text{A}/\text{cm}^2$	[11]
16Mn Steel	Sodium Aluminate Solution	25	Icorr: 9.98 $\mu\text{A}/\text{cm}^2$	[11]
16Mn Steel	Sodium Aluminate Solution	95	Icorr: 105.0 $\mu\text{A}/\text{cm}^2$	[11]

| Iron-Carbon Alloy | 0.1 N H_2SO_4 | Increase of 10°C | ~ 2.3 times increase [\[\[9\]](#) |

pH

The pH of the electrolyte in contact with a metal surface significantly affects the corrosion rate. [\[12\]](#)[\[13\]](#) pH is a measure of the acidity or alkalinity of a solution on a scale from 0 to 14.[\[13\]](#)

- Acidic Environments (Low pH): In acidic solutions ($\text{pH} < 7$), the high concentration of hydrogen ions can act as the cathodic reactant, leading to the evolution of hydrogen gas.

This process can significantly accelerate the corrosion of many metals, such as iron and aluminum.[\[12\]](#)[\[13\]](#)

- Neutral Environments (pH \approx 7): In neutral solutions, the primary cathodic reaction is the reduction of dissolved oxygen.
- Alkaline Environments (High pH): In alkaline solutions (pH > 7), the corrosion rate of steel typically decreases due to the formation of a passive, protective oxide layer.[\[12\]](#)[\[14\]](#)
However, amphoteric metals like aluminum and zinc can corrode rapidly in highly alkaline solutions as their protective oxide layers dissolve.[\[13\]](#)

Table 3: Effect of pH on the Corrosion Rate of Various Metals in Hank's Solution

Metal Alloy	pH 7.4 (neutral) Corrosion Rate (mmpy x 10 ⁻³)	pH 5.2 (acidic) Corrosion Rate (mmpy x 10 ⁻³)
316L Stainless Steel	2.387	5.325
Ti-6Al-4V	22.80	23.65
Nitinol	17.65	16.04

Data sourced from a study on biomaterials in simulated body fluid.[\[15\]](#)

Atmospheric Pollutants

Atmospheric pollutants, particularly in industrial and marine environments, are major accelerators of corrosion.[\[16\]](#)[\[17\]](#)

- Sulfur Compounds (SO₂, H₂S): Sulfur dioxide (SO₂), a common industrial pollutant, dissolves in atmospheric moisture to form sulfurous and sulfuric acids.[\[16\]](#) These acids dramatically increase the electrolyte's conductivity and acidity, leading to accelerated corrosion of metals like steel.[\[4\]](#)
- Chlorides (NaCl): In marine environments or areas where de-icing salts are used, airborne chloride ions are a primary cause of corrosion.[\[3\]](#)[\[4\]](#) Chlorides are particularly aggressive because they can break down the passive protective films on metals like stainless steel and aluminum, leading to severe localized pitting corrosion.[\[16\]](#)[\[18\]](#)

- Other Pollutants: Other pollutants like nitrogen oxides (NO_x), carbon dioxide (CO₂), and particulate matter (soot, dust) also contribute to corrosion by forming acids or creating deposits that trap moisture and corrosive agents.[\[1\]](#)[\[5\]](#)[\[17\]](#)

The **corrosivity** of an atmosphere is often classified according to ISO 9223, which is based on the corrosion rates of standard specimens and considers factors like TOW, SO₂ pollution, and airborne salinity.[\[2\]](#)

Microbiologically Influenced Corrosion (MIC)

Microbiologically Influenced Corrosion (MIC) refers to corrosion that is initiated or accelerated by the activities of microorganisms.[\[18\]](#)[\[19\]](#) It is a complex process involving the interplay between the metal surface, the medium, and various types of microorganisms like bacteria, fungi, and algae.[\[19\]](#)[\[20\]](#) MIC is a significant issue in industries such as oil and gas, water treatment, and shipping.[\[19\]](#)

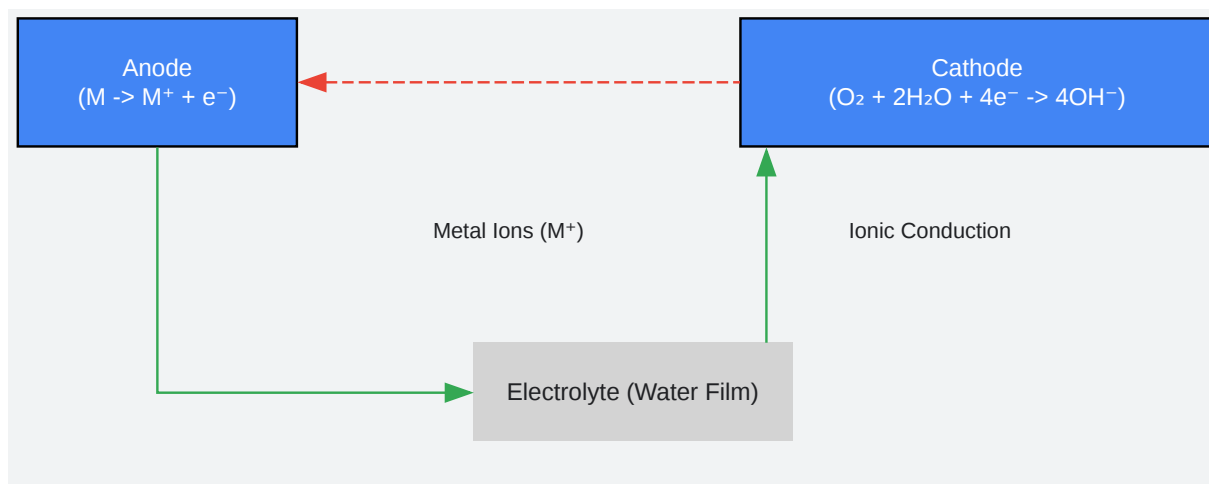
Key mechanisms of MIC include:

- Production of Corrosive Metabolites: Microorganisms can produce aggressive metabolic byproducts, such as sulfuric acid from the activity of sulfur-oxidizing bacteria (SOB) or organic acids from fungi.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Cathodic Depolarization: Sulfate-reducing bacteria (SRB) are a well-known cause of MIC. They can consume hydrogen produced at the cathode, depolarizing the surface and accelerating the anodic dissolution of the metal.[\[19\]](#)[\[20\]](#)
- Formation of Biofilms: Microorganisms colonize surfaces and form biofilms. These biofilms can create differential aeration cells, where areas under the biofilm become anodic (low oxygen) and surrounding areas become cathodic (high oxygen), leading to localized pitting corrosion.[\[18\]](#)[\[20\]](#)
- Direct Electron Transfer (EMIC): Some microbes can directly accept electrons from the metal surface, using the metal as an electron donor for their metabolism, a process known as Electrical Microbiologically Influenced Corrosion (EMIC).[\[21\]](#)

Diagrams and Visualizations

Electrochemical Corrosion Mechanism

The fundamental process of corrosion is electrochemical, involving an anode, a cathode, a metallic path, and an electrolyte.

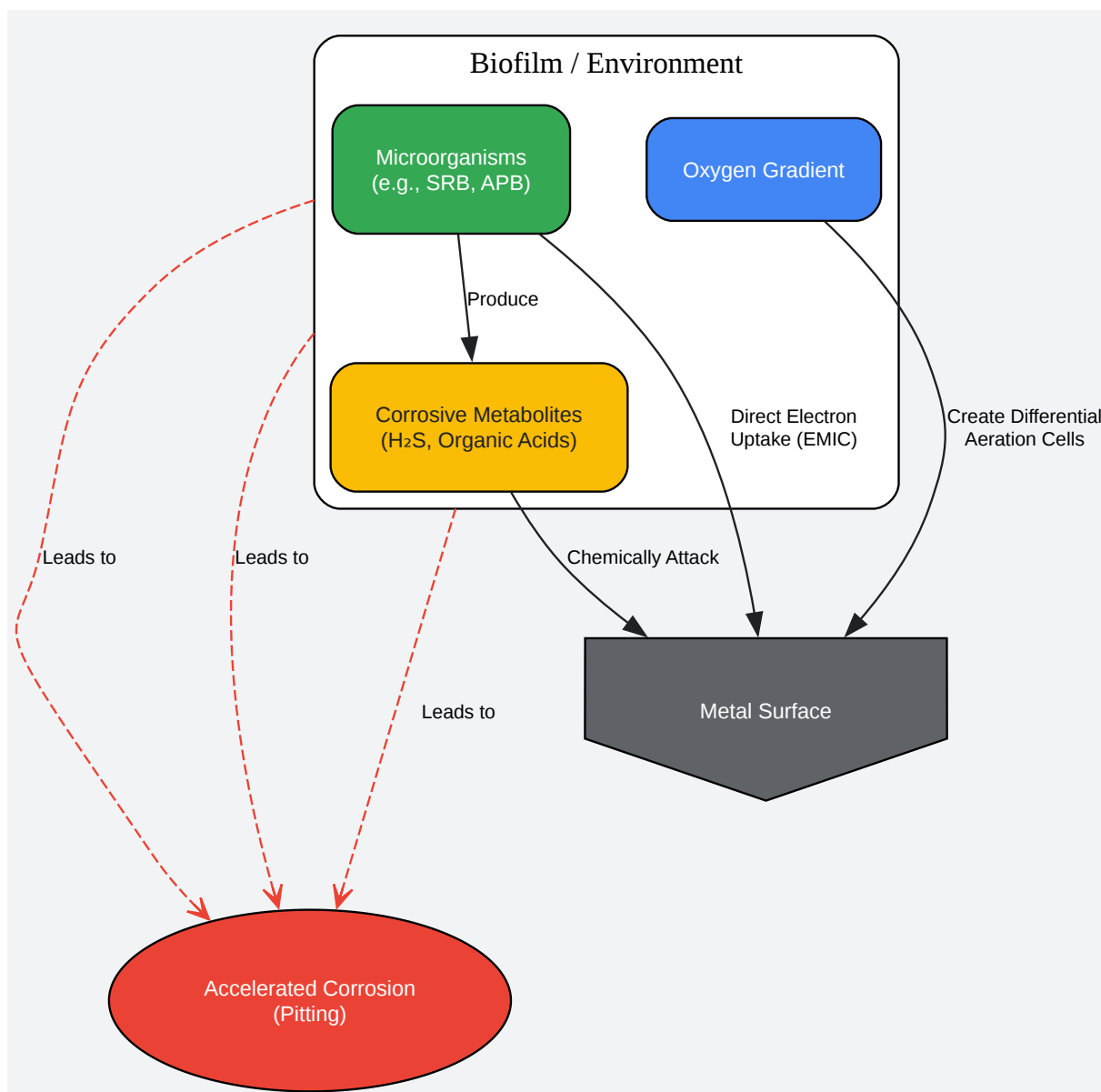


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Caption: General mechanism of electrochemical corrosion.

Microbiologically Influenced Corrosion (MIC) Pathways

MIC involves complex interactions between microbes, their metabolic byproducts, and the metal surface.

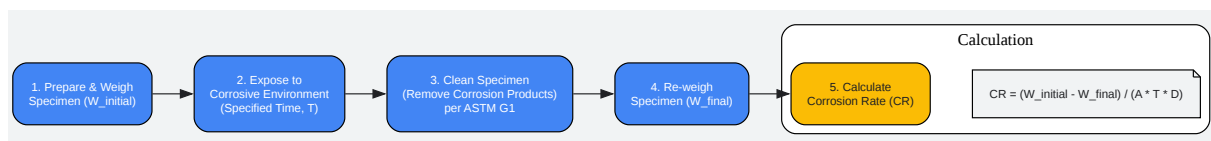


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Caption: Key mechanisms of Microbiologically Influenced Corrosion (MIC).

Experimental Workflow: Weight-Loss Method

The weight-loss method is a fundamental technique for determining average corrosion rates.

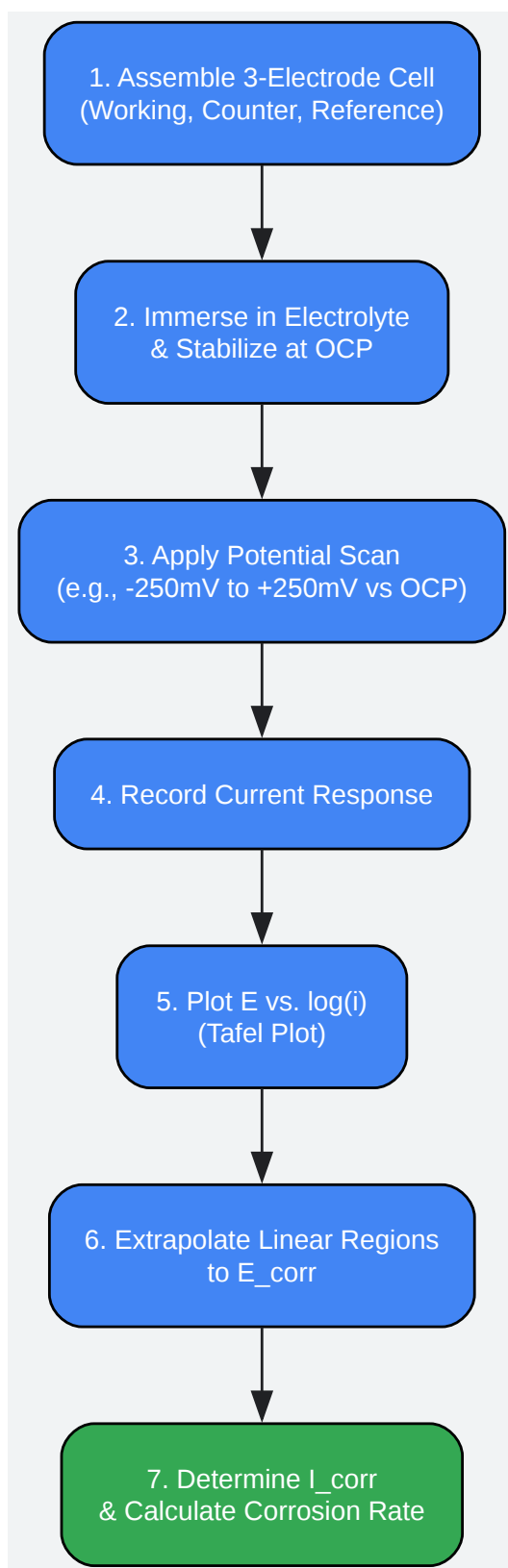


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Caption: Workflow for the gravimetric (weight-loss) corrosion test.

Experimental Workflow: Tafel Polarization

Tafel polarization is an electrochemical method used to determine corrosion current and potential.



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Caption: Workflow for Tafel polarization electrochemical testing.

Experimental Protocols

Accurate measurement of corrosion rates requires standardized experimental procedures.

Several methods are widely accepted, primarily falling into two categories: gravimetric (weight-loss) and electrochemical.

Weight-Loss Method (ASTM G1 / G31)

The weight-loss method is a reliable technique for determining the average corrosion rate over a period of exposure.[\[22\]](#)[\[23\]](#)

Protocol Summary:

- **Specimen Preparation:** Test specimens of the metal are precisely machined to a known surface area (A). They are cleaned of any surface contaminants, degreased, and accurately weighed to determine the initial weight (W_{initial}).[\[22\]](#)
- **Exposure:** The weighed specimens are exposed to the specific corrosive environment for a predetermined duration (T). This can be in a laboratory setting (e.g., salt spray cabinet per ASTM B117) or in the field.[\[22\]](#)[\[24\]](#)
- **Post-Exposure Cleaning (ASTM G1):** After exposure, the specimens are retrieved. All corrosion products must be removed without removing any of the base metal. This is achieved using specific chemical or mechanical cleaning procedures outlined in ASTM G1, "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens."[\[25\]](#)[\[26\]](#)
- **Final Weighing:** The cleaned specimens are dried and re-weighed to determine the final weight (W_{final}).
- **Corrosion Rate Calculation:** The weight loss ($\Delta W = W_{\text{initial}} - W_{\text{final}}$) is used to calculate the corrosion rate (CR), often expressed in millimeters per year (mm/y) or mils per year (mpy). The general formula is:
 - $CR = (K \times \Delta W) / (A \times T \times D)$

- Where K is a constant that depends on the desired units, A is the surface area, T is the exposure time, and D is the density of the metal.[27]

Electrochemical Methods

Electrochemical techniques offer rapid determination of instantaneous corrosion rates.[28][29] They are performed in a three-electrode electrochemical cell containing the test specimen (working electrode), a counter electrode (e.g., platinum), and a reference electrode (e.g., SCE or Ag/AgCl).[29][30]

Methodology:

- Setup: The three-electrode cell is assembled with the metal specimen immersed in the corrosive electrolyte. The system is allowed to stabilize at its open circuit potential (OCP), also known as the corrosion potential (E_{corr}).
- Polarization: A small potential scan (typically ± 10 to ± 20 mV relative to E_{corr}) is applied to the working electrode at a constant scan rate.[31]
- Measurement: The resulting current is measured as a function of the applied potential.
- Calculation: The slope of the potential-current curve at E_{corr} gives the polarization resistance (R_p). R_p is inversely proportional to the corrosion current density (i_{corr}) according to the Stern-Geary equation:
 - $i_{\text{corr}} = B / R_p$
 - Where B is the Stern-Geary constant, which is related to the anodic (β_a) and cathodic (β_c) Tafel slopes.[32] The corrosion rate is then calculated from i_{corr} using Faraday's law.

Methodology:

- Setup: The same three-electrode cell setup as in LPR is used. The system is allowed to stabilize at OCP.
- Polarization: A wider potential scan is applied, typically from -250 mV to +250 mV relative to E_{corr} , at a slow, constant scan rate (e.g., 0.1 to 5 mV/s).[29][33]

- **Data Plotting:** The resulting current density (i) is plotted against the potential (E) on a semi-logarithmic scale (E vs. $\log |i|$), creating a Tafel plot.[34]
- **Analysis:** The plot shows linear regions (Tafel regions) at potentials sufficiently far from E_{corr} . These linear regions are extrapolated back to the corrosion potential (E_{corr}). The point where they intersect gives the corrosion current density (i_{corr}).[35] The corrosion rate is then calculated from i_{corr} .

Methodology:

- **Principle:** EIS is a non-destructive technique that provides detailed information about the corrosion process, including corrosion resistance and coating degradation.[36][37] It involves applying a small amplitude AC potential signal over a wide range of frequencies to the electrochemical cell.[37][38]
- **Measurement:** The impedance of the system (the opposition to current flow) is measured as a function of frequency.
- **Data Analysis:** The data is typically presented as Nyquist or Bode plots.[39] This data can be modeled using equivalent electrical circuits, where components like resistors and capacitors represent different physical processes (e.g., solution resistance, charge transfer resistance, double-layer capacitance).[40] The charge transfer resistance (R_{ct}) is inversely proportional to the corrosion rate.[11] EIS is particularly useful for evaluating the performance of protective coatings.[36][41]

Conclusion

The rate of metal corrosion is a complex phenomenon dictated by a sensitive interplay of environmental factors. Moisture, temperature, pH, pollutants, and microbiological activity are the primary drivers that determine the longevity and reliability of metallic materials. A thorough understanding of these factors, coupled with the application of standardized experimental protocols such as weight-loss and electrochemical techniques, is essential for researchers and scientists. This knowledge enables accurate material selection, the design of effective corrosion control systems, and the prediction of material service life in diverse and challenging environments.

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